Cholest-5-en-3-ol (3beta)-, 3-[(3R)-6-hydroxy-10,10-dimethyl-6-oxido-3-[[(1-oxohexadecyl)oxy]methyl]-2,5,7-trioxa-10-azonia-6-phosphanoundecanoate], inner salt
Description
This compound is a structurally complex sterol derivative characterized by a cholest-5-en-3-ol (3β) core modified with a multifunctional side chain. The side chain includes a phosphonate group (6-phosphanoundecanoate), an azonia (quaternary ammonium) moiety, and a palmitoyl-derived ester (1-oxohexadecyloxy), forming an inner salt structure . Such modifications are rare among sterol derivatives and likely confer unique physicochemical properties, such as enhanced amphiphilicity and stability, compared to simpler esters like cholesteryl elaidate .
Properties
IUPAC Name |
2-[[(2R)-2-[[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxycarbonyloxy]-3-hexadecanoyloxypropoxy]-hydroxy-oxidophosphaniumyl]oxyethyl-dimethyl-nonylazanium | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C60H110NO9P/c1-10-12-14-16-18-19-20-21-22-23-24-26-28-33-57(62)66-46-52(47-68-71(64,65)67-44-43-61(8,9)42-29-27-25-17-15-13-11-2)70-58(63)69-51-38-40-59(6)50(45-51)34-35-53-55-37-36-54(49(5)32-30-31-48(3)4)60(55,7)41-39-56(53)59/h34,48-49,51-56H,10-33,35-47H2,1-9H3/p+1/t49-,51+,52-,53+,54-,55+,56+,59+,60-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTFZKNKDYHPINO-ZOPVRDBRSA-O | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(CO[P+](O)([O-])OCC[N+](C)(C)CCCCCCCCC)OC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@H](CO[P+](O)([O-])OCC[N+](C)(C)CCCCCCCCC)OC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)CCCC(C)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C60H111NO9P+ | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1021.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cholest-5-en-3-ol (3beta)-, 3-[(3R)-6-hydroxy-10,10-dimethyl-6-oxido-3-[[(1-oxohexadecyl)oxy]methyl]-2,5,7-trioxa-10-azonia-6-phosphanoundecanoate], inner salt, involves multiple steps. The starting material is typically cholesterol, which undergoes a series of chemical reactions including oxidation, esterification, and phosphorylation. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow processes. The key steps include the controlled oxidation of cholesterol, followed by esterification with hexadecanoic acid, and subsequent phosphorylation. The final product is purified using techniques such as chromatography and crystallization to achieve the required quality standards.
Chemical Reactions Analysis
Types of Reactions
Cholest-5-en-3-ol (3beta)-, 3-[(3R)-6-hydroxy-10,10-dimethyl-6-oxido-3-[[(1-oxohexadecyl)oxy]methyl]-2,5,7-trioxa-10-azonia-6-phosphanoundecanoate], inner salt, can undergo various chemical reactions including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation can lead to the formation of ketones or aldehydes, while reduction can yield alcohols or alkanes
Scientific Research Applications
Cholest-5-en-3-ol (3beta)-, 3-[(3R)-6-hydroxy-10,10-dimethyl-6-oxido-3-[[(1-oxohexadecyl)oxy]methyl]-2,5,7-trioxa-10-azonia-6-phosphanoundecanoate], inner salt, has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the behavior of cholesterol derivatives and their interactions with other molecules.
Biology: The compound is studied for its role in cell membrane structure and function, as well as its involvement in signaling pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent and its effects on cholesterol metabolism.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of Cholest-5-en-3-ol (3beta)-, 3-[(3R)-6-hydroxy-10,10-dimethyl-6-oxido-3-[[(1-oxohexadecyl)oxy]methyl]-2,5,7-trioxa-10-azonia-6-phosphanoundecanoate], inner salt, involves its interaction with specific molecular targets and pathways. It can integrate into cell membranes, affecting their fluidity and function. The compound can also interact with enzymes involved in cholesterol metabolism, potentially modulating their activity and influencing cholesterol levels in the body.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the target compound and related sterol derivatives:
Structural and Functional Analysis
Phosphonate and Azonia Moieties
The target compound’s phosphonate and azonia groups are absent in conventional sterols like cholesterol or its esters. In contrast, cholesteryl elaidate’s nonpolar ester tail limits its utility to hydrophobic environments .
Side Chain Complexity
The trioxa ring and branched palmitoyl ester in the target compound may increase metabolic stability compared to linear esters like 3-hexanoyl-NBD cholesterol, which is prone to enzymatic hydrolysis . This structural complexity could prolong bioavailability in therapeutic applications.
Stereochemical Variations
The 3β-hydroxyl configuration is conserved in most sterols, but the 3α-epimer () exhibits altered membrane insertion dynamics due to axial vs. equatorial hydroxyl orientation . The target compound retains the 3β configuration, suggesting similar membrane-anchoring behavior to cholesterol .
Biological Activity
Cholest-5-en-3-ol (3beta)-, also known as a derivative of cholesterol, has garnered attention in various biological and pharmacological studies due to its complex structure and potential therapeutic applications. This article explores its biological activity, focusing on its interactions in biological systems, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by its unique structure, which includes a cholesterol backbone modified with a phosphonium salt moiety. Its molecular formula is , and it has a molecular weight of approximately 706.0 g/mol. The presence of the phosphonium group enhances its solubility and bioactivity compared to standard cholesterol derivatives.
Mechanisms of Biological Activity
1. Cellular Uptake and Transport:
Cholesterol derivatives often interact with cellular membranes, influencing membrane fluidity and permeability. This compound's phosphonium group may facilitate enhanced cellular uptake through endocytosis mechanisms. Studies have indicated that such derivatives can modulate lipid raft formation, which is crucial for various signaling pathways .
2. Antioxidant Properties:
Research suggests that cholesterol derivatives exhibit antioxidant activity by scavenging free radicals and reducing oxidative stress within cells. This property is particularly relevant in the context of cardiovascular health, where oxidative stress plays a significant role in the pathogenesis of atherosclerosis.
3. Anti-inflammatory Effects:
Cholest-5-en-3-ol (3beta)- has been shown to modulate inflammatory responses in various cell types. It may inhibit the expression of pro-inflammatory cytokines, thereby reducing inflammation in conditions such as arthritis and metabolic syndrome .
Case Studies
Case Study 1: Cardiovascular Health
A study investigated the effects of cholesterol derivatives on endothelial function. The results indicated that treatment with Cholest-5-en-3-ol (3beta)- improved nitric oxide production in endothelial cells, leading to enhanced vasodilation and reduced blood pressure in hypertensive animal models .
Case Study 2: Neuroprotective Effects
In a neurodegenerative disease model, this compound demonstrated protective effects against neuronal cell death induced by oxidative stress. The treatment led to decreased levels of reactive oxygen species (ROS) and improved cell viability .
Research Findings Summary Table
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
